

# A Comprehensive Technical Guide to Acid Red 249 for Scientific Research

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## Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B3029386

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Acid Red 249**, a synthetic azo dye with applications in various scientific fields. This document consolidates its chemical identity, properties, and available experimental methodologies, offering a valuable resource for professionals in research and development.

## Chemical Identity and Synonyms

**Acid Red 249** is a sulfonated monoazo dye. For clarity and comprehensive literature searches, it is crucial to be aware of its various synonyms.

Primary Name	Synonyms
Acid Red 249	Tracid Brilliant Red B, C.I. Acid Red 249, C.I. 18134, Weak Acid Brilliant Red B, Acid Red B, Acid Brilliant Red B, Weak acid brilliant A-B, Acid Red 2B, Polar Brilliant Red B, Sandolan Brilliant Red N-BG <sup>[1]</sup> <sup>[2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **Acid Red 249** is presented below, compiled from various technical data sheets and chemical databases.

Property	Value	Reference
CAS Number	6416-66-6	[2]
Molecular Formula	C <sub>29</sub> H <sub>20</sub> ClN <sub>3</sub> Na <sub>2</sub> O <sub>10</sub> S <sub>3</sub>	[2]
Molecular Weight	748.11 g/mol	[2]
Appearance	Dark red powder	[2]
Solubility	Soluble in water, slightly soluble in ethanol.	[2]
Color in Solution	Red in water; turns red in hydrochloric acid and brown in sodium hydroxide.	[2]

## Experimental Protocols

While specific, detailed research protocols for **Acid Red 249** are not extensively documented in publicly available scientific literature, this section provides adaptable methodologies based on its applications in textile dyeing and photocatalytic degradation, as well as a general protocol for in vitro cytotoxicity assessment of azo dyes.

### Textile Dyeing Protocol (for Wool, Silk, and Polyamide)

This protocol outlines the general procedure for dyeing protein-based fibers with **Acid Red 249**. Optimization of parameters such as pH, temperature, and dye concentration is recommended for specific applications.[3][4][5]

Materials:

- **Acid Red 249**
- Fabric (wool, silk, or polyamide)
- Acetic acid or ammonium sulfate (for pH adjustment)
- Sodium sulfate (leveling agent, optional)

- Dyeing apparatus (e.g., beaker, water bath, stirring equipment)

#### Procedure:

- **Dye Bath Preparation:** Prepare a dye bath with a specific concentration of **Acid Red 249** dissolved in deionized water. The liquor-to-goods ratio (the ratio of the volume of dye bath to the weight of the fabric) should be determined based on the desired color intensity.
- **pH Adjustment:** Adjust the pH of the dye bath to a weakly acidic or neutral range (typically pH 4-7) using acetic acid or ammonium sulfate.[\[3\]](#)
- **Dyeing Process:**
  - Immerse the wetted fabric into the dye bath.
  - Gradually raise the temperature of the dye bath to 85-95°C.
  - Maintain this temperature for 30-60 minutes, with continuous stirring to ensure even dyeing.
- **Rinsing and Drying:**
  - After dyeing, remove the fabric and rinse it thoroughly with cold water to remove any unfixed dye.
  - Allow the fabric to air dry.

## Photocatalytic Degradation Experimental Workflow

This protocol describes a general workflow for studying the photocatalytic degradation of **Acid Red 249**, a common research application for azo dyes. This process can be adapted to evaluate the efficacy of different photocatalysts.

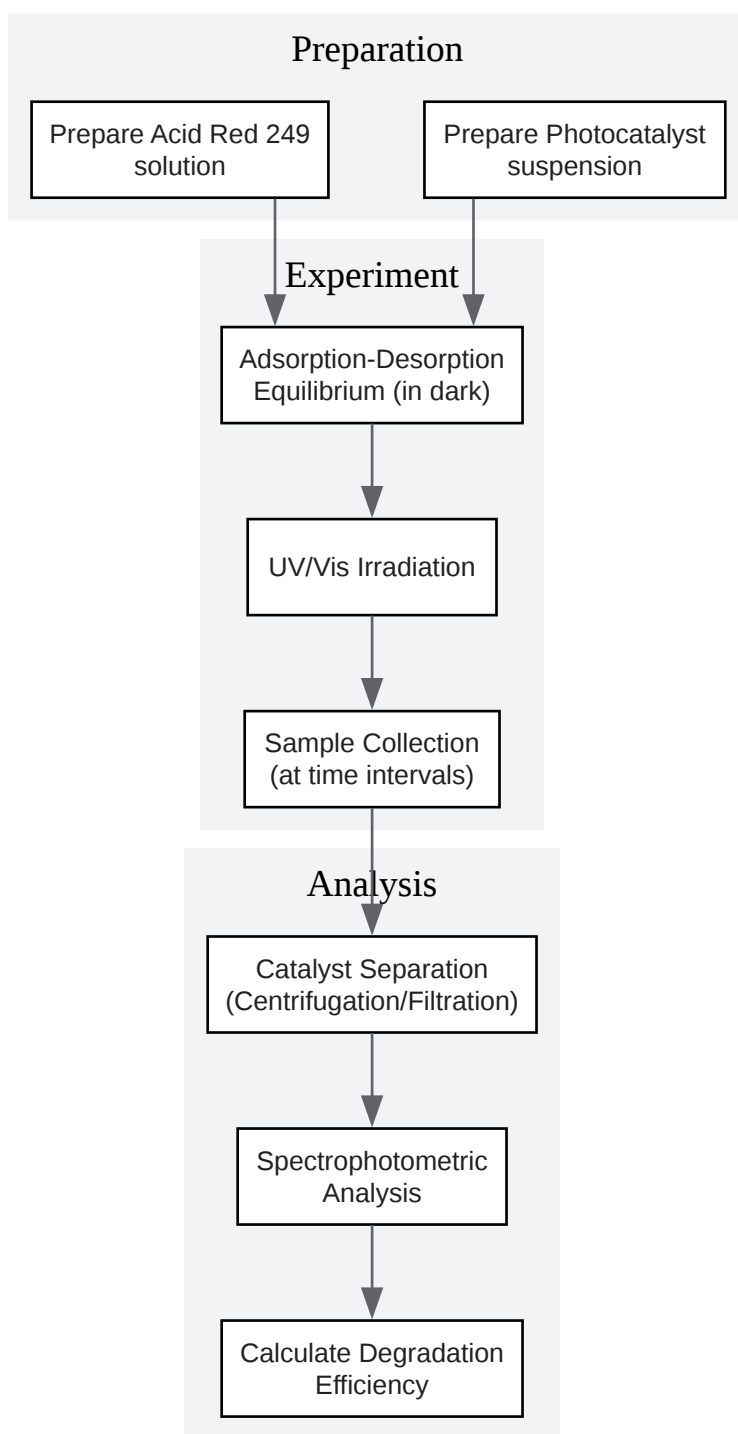
#### Materials:

- **Acid Red 249** solution of known concentration
- Photocatalyst (e.g., TiO<sub>2</sub>, ZnO)

- UV light source or solar simulator
- Reaction vessel (e.g., quartz beaker)
- Magnetic stirrer
- Spectrophotometer

Procedure:

- Catalyst Suspension: Suspend a specific amount of the photocatalyst in the **Acid Red 249** solution within the reaction vessel.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.
- Photocatalytic Reaction:
  - Expose the suspension to a UV light source or solar simulator under continuous stirring.
  - Collect aliquots of the suspension at regular time intervals.
- Sample Analysis:
  - Centrifuge or filter the collected aliquots to remove the catalyst particles.
  - Measure the absorbance of the supernatant at the maximum absorption wavelength of **Acid Red 249** using a spectrophotometer.
- Degradation Efficiency Calculation: Calculate the degradation efficiency at each time point using the initial and measured absorbance values.



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*Photocatalytic Degradation Workflow*

## In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol for Azo Dyes

This protocol provides a general framework for assessing the cytotoxicity of azo dyes like **Acid Red 249** on a cell line (e.g., MCF-7) using the MTT assay.<sup>[6][7]</sup> This method can be adapted to other cell lines and cytotoxicity assays.

### Materials:

- Human cancer cell line (e.g., MCF-7)
- Cell culture medium and supplements
- **Acid Red 249** (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **Acid Red 249** (e.g., 50, 100, 250, 500, and 1000 µg/mL) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

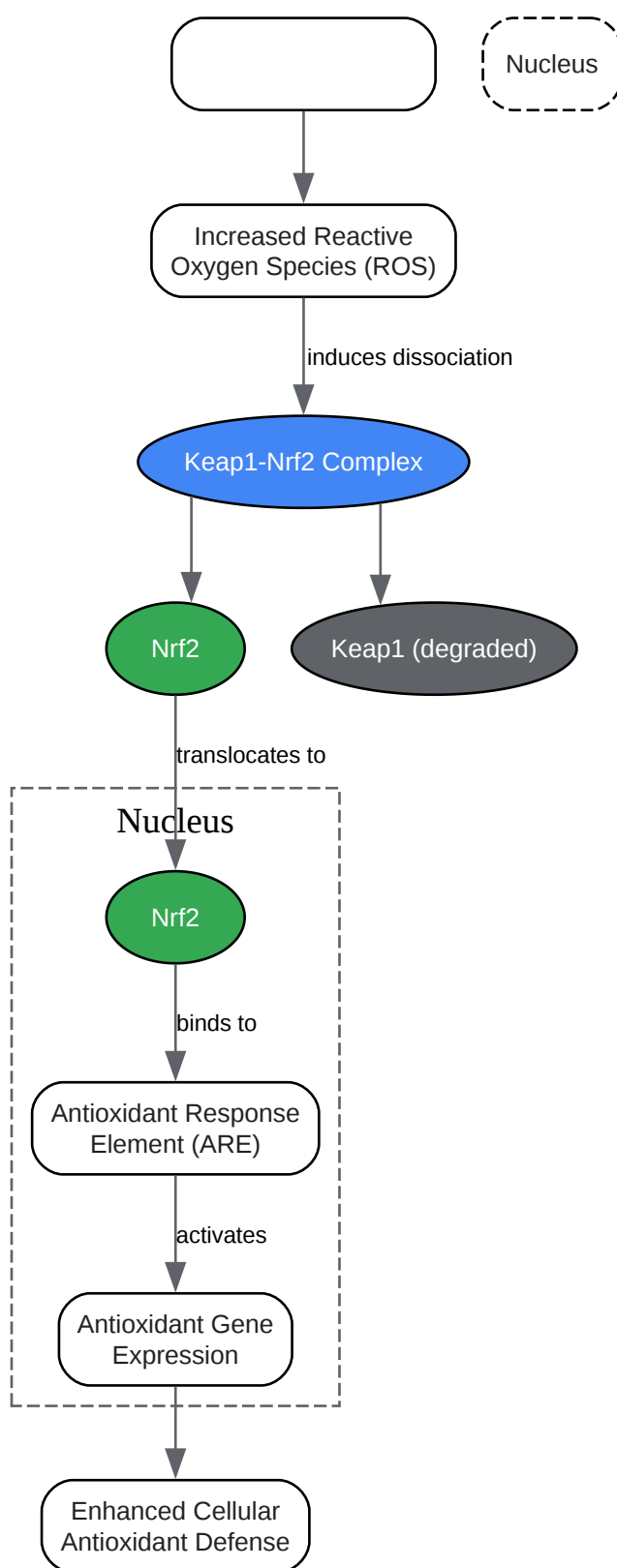
- **Formazan Solubilization:** Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Cell Viability Calculation:** Calculate the percentage of cell viability for each treatment group relative to the untreated control.

## Potential Biological Signaling Pathway Involvement

While no studies directly link **Acid Red 249** to specific signaling pathways, research on other azo dyes suggests potential mechanisms of action, particularly in the context of toxicity. Azo dyes have been shown to induce oxidative stress, which can impact cellular signaling. One such pathway is the Keap1-Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.<sup>[1][8]</sup>

### Proposed Mechanism:

- **Induction of Oxidative Stress:** Exposure to certain azo dyes can lead to the generation of reactive oxygen species (ROS) within cells.
- **Nrf2 Activation:** The increase in ROS can lead to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.
- **Nuclear Translocation and Gene Expression:** Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein expression. This serves as a cellular defense mechanism against oxidative stress.



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*Hypothesized Azo Dye-Induced Oxidative Stress Response*



## Conclusion

**Acid Red 249** is a versatile dye with established applications in the textile industry and potential for use in various research areas, including environmental science and toxicology. While detailed, peer-reviewed experimental protocols for its research applications are currently limited, the methodologies for similar azo dyes provide a solid foundation for developing specific experimental designs. Further research is warranted to elucidate its precise biological effects and potential involvement in cellular signaling pathways. This guide serves as a starting point for researchers and professionals, encouraging further investigation into the scientific applications of **Acid Red 249**.

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